5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Vue d'ensemble

Description

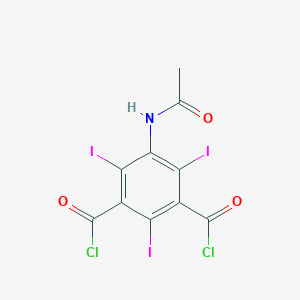

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a chemical compound with the molecular formula C10H4Cl2I3NO3 and a molecular weight of 637.76 g/mol . It is known for its use as an intermediate in the production of ioxitalamic acid, which is utilized in medical imaging . The compound is characterized by its off-white solid appearance and its solubility in chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride typically involves the following steps :

Starting Material: The process begins with m-phthalic acid.

Nitration and Reduction: m-Phthalic acid undergoes nitration and reduction to produce 5-amino isophthalic acid.

Iodination: The 5-amino isophthalic acid is then subjected to an iodobenzene reaction to form 5-amino-2,4,6-triiodoisophthalic acid.

Acyl Chloride Formation: Solid carbonyl chloride is used as the acyl chloride agent, and an initiating agent is added. The acyl chloride reaction is conducted to produce 5-amino-2,4,6-triiodoisophthalic acid acyl chloride.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.

Hydrolysis: It can undergo hydrolysis to form corresponding acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.

Major Products Formed

Substitution Products: The major products formed from substitution reactions are amides and esters.

Hydrolysis Products: Hydrolysis results in the formation of 5-acetamido-2,4,6-triiodoisophthalic acid.

Applications De Recherche Scientifique

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride involves its interaction with specific molecular targets and pathways . As a precursor to ioxitalamic acid, it plays a crucial role in enhancing the contrast of images in medical diagnostics by binding to tissues and organs, thereby improving the visibility of internal structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2,4,6-triiodoisophthaloyl dichloride: This compound is similar in structure but lacks the acetamido group.

Ioxitalamic Acid: A direct derivative used in medical imaging.

Uniqueness

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of ioxitalamic acid . Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Activité Biologique

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (CAS No. 31122-75-5) is a compound primarily known for its role as an intermediate in the synthesis of iodinated contrast agents used in medical imaging. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C8H2Cl2I3N

- Molecular Weight : 415.83 g/mol

- IUPAC Name : this compound

This compound acts primarily through its role in the synthesis of iodinated contrast media. The compound itself does not exhibit significant direct biological activity but is crucial in producing agents that enhance imaging techniques such as X-rays and computed tomography (CT) scans. These contrast agents increase the visibility of internal structures by absorbing X-rays more effectively than surrounding tissues due to the high atomic number of iodine.

Key Mechanisms:

- Receptor-Mediated Interactions : The compound interacts with biological tissues through specific receptor-mediated mechanisms during the synthesis of contrast media.

- X-ray Absorption : Iodine atoms in the final contrast agents absorb X-rays, creating a contrast that aids in medical diagnosis.

Applications in Medical Imaging

The primary application of this compound is as an intermediate in the production of various iodinated contrast agents used for imaging. Some notable examples include:

| Contrast Agent | Use | Iodine Content |

|---|---|---|

| Ioxitalamic Acid | CT scans and X-ray imaging | High |

| Iophendylate | Angiography and other imaging types | Moderate |

Case Studies and Research Findings

- Safety and Efficacy in Imaging : A study analyzed the safety profile of iodinated contrast agents derived from this compound. It was found that these agents have a low incidence of adverse reactions compared to older ionic contrast agents, making them preferable for patients with renal impairment .

- Comparative Studies on Contrast Agents : Research comparing various iodinated contrast agents highlighted that those synthesized from this compound provided superior imaging quality with reduced toxicity profiles .

- Synthesis Optimization : Investigations into the synthesis methods for this compound have focused on improving yields and reducing by-products. Techniques involving thionyl chloride in controlled environments have shown promising results in achieving high purity and yield .

Pharmacokinetics

The pharmacokinetic profile of iodinated contrast agents includes:

- Absorption : Rapidly absorbed when administered intravenously.

- Distribution : Widely distributed in vascular tissues.

- Metabolism : Primarily excreted unchanged via renal pathways.

- Excretion : Rapid clearance from the body post-imaging procedures.

Propriétés

IUPAC Name |

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGGDKPPAGGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456430 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31122-75-5 | |

| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.